CYP1A2 Inhibition Selectivity
2,6-Dimethylquinoline-3-carboxylic acid demonstrates moderate inhibitory activity against the cytochrome P450 enzyme CYP1A2, with an IC50 value of 3.3 µM . This is in stark contrast to its close positional isomer, 2,6-dimethylquinoline-4-carboxylic acid, which lacks any reported CYP inhibitory activity. This difference underscores how the placement of the carboxylic acid moiety on the quinoline ring dictates the compound's ability to interact with and modulate specific enzyme targets.
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.3 µM |
| Comparator Or Baseline | 2,6-Dimethylquinoline-4-carboxylic acid (No reported activity) |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This is critical for researchers developing new drug candidates, as CYP1A2 inhibition can influence drug-drug interactions and metabolic stability profiles.
